The compound LEI105 was developed through a collaborative effort among researchers focusing on innovative therapeutic agents. Specific studies and publications have documented its synthesis, characterization, and biological activity, although detailed proprietary information regarding its origin may not be publicly available.
LEI105 falls under the category of synthetic organic compounds. It is primarily classified based on its chemical structure and biological activity, which suggests it may function as an inhibitor or modulator of specific biological pathways relevant to disease processes.
The synthesis of LEI105 involves several key steps that typically include:
The synthesis process is often optimized for yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and assess the purity of LEI105 at various stages of synthesis.
LEI105 possesses a distinct molecular structure characterized by specific functional groups that contribute to its biological activity. While the exact structural formula is not disclosed in this overview, it typically includes heteroatoms and may exhibit stereochemistry that influences its interaction with biological targets.
Molecular modeling studies often provide insights into the three-dimensional conformation of LEI105. Computational chemistry techniques can predict how the compound will interact with its target proteins, aiding in the design of more effective derivatives.
LEI105 is expected to undergo various chemical reactions that can modify its structure or enhance its activity. These include:
Each reaction pathway must be carefully analyzed for kinetics and thermodynamics to ensure that the desired modifications lead to improved efficacy or reduced toxicity in potential therapeutic applications.
The mechanism of action for LEI105 involves its interaction with specific biological targets, likely proteins or enzymes involved in disease pathways. This interaction can lead to inhibition or activation of these targets, resulting in downstream effects on cellular processes.
Experimental data from pharmacological assays are crucial for understanding how LEI105 modulates biological systems. Studies may include enzyme inhibition assays, cell viability tests, and receptor binding studies to elucidate its mechanism.
LEI105 exhibits specific physical properties such as melting point, solubility, and stability under various conditions. These properties are essential for determining the compound's formulation for therapeutic use.
Chemical properties include reactivity with other compounds, stability under light or heat, and pH sensitivity. Understanding these properties helps in predicting how LEI105 behaves in biological systems and during storage.
LEI105 has potential applications in scientific research, particularly in drug discovery and development. Its ability to modulate specific biological pathways makes it a candidate for further investigation in treating diseases where those pathways are dysregulated. Ongoing studies may explore its efficacy in preclinical models before advancing to clinical trials.
LEI105 (CAS 1800327-36-9) is a synthetically derived small molecule with the systematic name 6-Phenyl-1-(6-(p-tolyl)oxazolo[4,5-b]pyridin-2-yl)hexan-1-one. Its molecular formula is C₂₅H₂₄N₂O₂, yielding a molecular weight of 384.47 g/mol [3] [10]. Structurally, LEI105 features an α-ketoheterocycle core that enables reversible covalent binding to serine residues in the catalytic triad of diacylglycerol lipases (DAGLs) [2] [7]. This chemical warhead is critical for its inhibitory activity, as reduction of the keto group diminishes potency by ~150-fold [2]. The compound exhibits high lipophilicity (XLogP: 6.36) with limited water solubility, necessitating dissolution in organic solvents like DMSO for experimental use [5] [7].
Table 1: Physicochemical and Biochemical Profile of LEI105
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 384.47 g/mol | Calculated from C₂₅H₂₄N₂O₂ [5] |
Formula | C₂₅H₂₄N₂O₂ | Elemental analysis: C,78.10%; H,6.29%; N,7.29%; O,8.32% [3] |
XLogP | 6.36 | Computational prediction [5] |
Rotatable Bonds | 8 | Molecular dynamics simulation [5] |
Hydrogen Bond Acceptors | 3 | CDK-based calculation [5] |
Solubility | >10 mM in DMSO | Biochemical assays [7] |
Storage Stability | >2 years at -20°C | Solid powder form [3] [7] |
LEI105 specifically targets the biosynthesis of 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the central nervous system. It achieves this through potent, reversible inhibition of both DAGL-α and DAGL-β isozymes, which catalyze the hydrolysis of diacylglycerol (DAG) to 2-AG [1] [6]. In Neuro2A cells, LEI105 reduces 2-AG levels concentration-dependently (pIC₅₀: 7.9 for DAGL-α; 7.4 for DAGL-β) without altering anandamide concentrations [2] [7]. This selectivity extends beyond substrate-specific effects: LEI105 exhibits no significant activity against other endocannabinoid-metabolizing enzymes, including:
Functionally, LEI105 disrupts cannabinoid CB1-receptor-mediated retrograde signaling in synaptic plasticity. In mouse hippocampal slice models, LEI105 suppresses depolarization-induced suppression of excitation (DSE), a form of short-term synaptic plasticity dependent on 2-AG-mediated CB1 activation [1] [2]. This positions LEI105 as a critical pharmacological tool for investigating 2-AG-specific physiological processes, including neuroinflammation, energy metabolism, and neurotransmitter release [4] [6].
Table 2: Selectivity Profile of LEI105 Against Key Enzymes
Target Enzyme | Function | Inhibition by LEI105 | Experimental Model |
---|---|---|---|
DAGL-α | 2-AG biosynthesis in CNS | pIC₅₀ = 7.9 ± 0.08 | Recombinant human enzyme [2] |
DAGL-β | Peripheral 2-AG production | pIC₅₀ = 7.4 | Cell-based assays [7] |
FAAH | Anandamide hydrolysis | No inhibition | Competitive ABPP [2] |
MAGL | 2-AG hydrolysis | No inhibition | Mouse membrane proteome [2] |
ABHD6/12 | Alternative 2-AG hydrolases | No inhibition | Chemoproteomic profiling [2] |
CB1 Receptor | Endocannabinoid receptor | No affinity | Binding assays [7] |
The development of LEI105 represents a paradigm shift in DAGL inhibitor design. Early inhibitors like tetrahydrolipstatin (THL, Orlistat®) lacked selectivity, inhibiting multiple serine hydrolases including pancreatic lipase [2]. Irreversible covalent agents such as HT-01 and KT109 showed improved biochemical specificity but were unsuitable for physiological studies due to their non-reversible binding kinetics [2] [4].
LEI105 emerged from a structure-guided optimization campaign based on its predecessor LEI104. Using homology modeling of DAGL-α, researchers identified an unexploited hydrophobic pocket adjacent to the catalytic site [2]. Introduction of a phenyl substituent at the 6-position of LEI104’s oxazolopyridine scaffold generated LEI105, enhancing:
The compound’s characterization leveraged comparative chemoproteomic strategies:
This approach revealed LEI105 as the first highly selective, reversible dual DAGL inhibitor capable of acute temporal modulation of 2-AG biosynthesis without perturbing broader lipid networks [2] [7].
Table 3: Evolution of DAGL Inhibitors Leading to LEI105
Inhibitor Generation | Representative Compounds | Limitations | LEI105 Advantages |
---|---|---|---|
First-generation | THL (Orlistat®) | Non-selective; gastrointestinal toxicity | >100-fold selectivity over other hydrolases |
Irreversible covalent | HT-01, KT109 | Permanent enzyme inactivation | Reversible inhibition kinetics |
Early reversible | LEI104 | Weak cellular potency; FAAH inhibition | 40-fold increased cellular efficacy; no FAAH affinity |
Genetic tools | DAGL-KO mice | Chronic developmental compensation | Acute temporal modulation [2] [4] |
The pharmacological profile of LEI105 has enabled investigations into on-demand 2-AG biosynthesis in neuronal signaling, obesity pathways, and neuroinflammatory cascades – areas previously inaccessible with chronic genetic knockout models or non-selective inhibitors [2] [6] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7